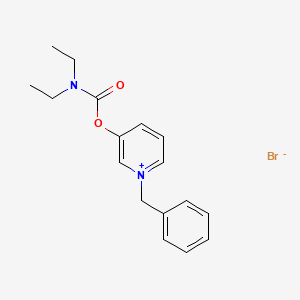
1-Benzyl-3-diethylcarbamoyloxypyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-diethylcarbamoyloxypyridinium bromide is a chemical compound with the molecular formula C16H21BrN2O It is a pyridinium derivative, characterized by the presence of a benzyl group and a diethylcarbamoyloxy group attached to the pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-diethylcarbamoyloxypyridinium bromide typically involves the reaction of 1-benzylpyridinium with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-diethylcarbamoyloxypyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinium positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridinium or benzyl derivatives.
Scientific Research Applications
1-Benzyl-3-diethylcarbamoyloxypyridinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-diethylcarbamoyloxypyridinium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- 1-Benzyl-3-carbamoylpyridinium bromide
- 1-Benzyl-3-ethoxycarbonyl-pyridinium bromide
- 1-Benzyl-1-(2-hydroxyethyl)pyrrolidinium bromide
Comparison: 1-Benzyl-3-diethylcarbamoyloxypyridinium bromide is unique due to the presence of the diethylcarbamoyloxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
69440-39-7 |
|---|---|
Molecular Formula |
C17H21BrN2O2 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
(1-benzylpyridin-1-ium-3-yl) N,N-diethylcarbamate;bromide |
InChI |
InChI=1S/C17H21N2O2.BrH/c1-3-19(4-2)17(20)21-16-11-8-12-18(14-16)13-15-9-6-5-7-10-15;/h5-12,14H,3-4,13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WGQIAMVAMMDBLZ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=O)OC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



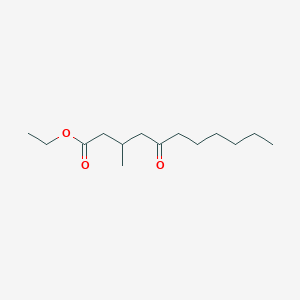
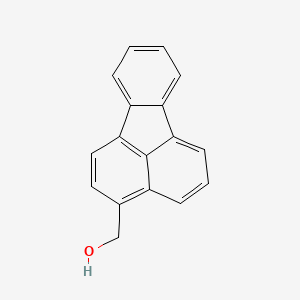

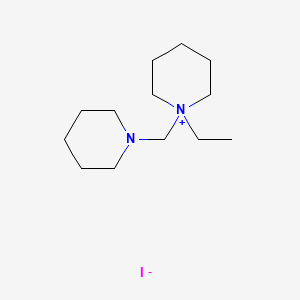
![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)

![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)
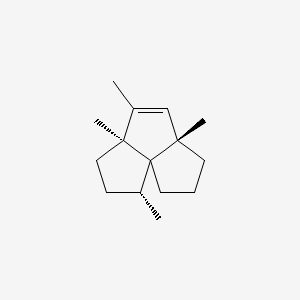
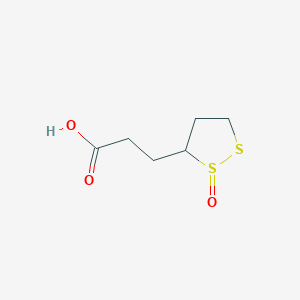
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)


![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)
